molecular formula C22H23NO4S2 B13392344 1-[3-(Benzoylsulfanyl)-2-methylpropanoyl]-4-(phenylsulfanyl)proline

1-[3-(Benzoylsulfanyl)-2-methylpropanoyl]-4-(phenylsulfanyl)proline

Cat. No.: B13392344
M. Wt: 429.6 g/mol
InChI Key: IAIDUHCBNLFXEF-UHFFFAOYSA-N
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Description

1-[3-(Benzoylsulfanyl)-2-methylpropanoyl]-4-(phenylsulfanyl)proline is a complex organic compound with a molecular formula of C22H22NO4S2 This compound is known for its unique structural features, which include benzoylsulfanyl and phenylsulfanyl groups attached to a proline backbone

Preparation Methods

The synthesis of 1-[3-(Benzoylsulfanyl)-2-methylpropanoyl]-4-(phenylsulfanyl)proline typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to enhance yield and purity.

Chemical Reactions Analysis

1-[3-(Benzoylsulfanyl)-2-methylpropanoyl]-4-(phenylsulfanyl)proline undergoes various chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The benzoylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., LiAlH4), and nucleophiles (e.g., amines). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[3-(Benzoylsulfanyl)-2-methylpropanoyl]-4-(phenylsulfanyl)proline has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily by inhibiting the activity of angiotensin-converting enzyme (ACE). This inhibition prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor, thereby lowering blood pressure. The molecular targets involved include the active site of ACE, where the compound binds and blocks the enzyme’s activity .

Comparison with Similar Compounds

1-[3-(Benzoylsulfanyl)-2-methylpropanoyl]-4-(phenylsulfanyl)proline can be compared with other ACE inhibitors such as:

    Captopril: Another ACE inhibitor with a similar mechanism of action but different structural features.

    Enalapril: A prodrug that is converted to its active form, enalaprilat, in the body.

    Lisinopril: A non-prodrug ACE inhibitor with a longer duration of action.

The uniqueness of this compound lies in its specific structural modifications, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other ACE inhibitors .

Properties

IUPAC Name

1-(3-benzoylsulfanyl-2-methylpropanoyl)-4-phenylsulfanylpyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO4S2/c1-15(14-28-22(27)16-8-4-2-5-9-16)20(24)23-13-18(12-19(23)21(25)26)29-17-10-6-3-7-11-17/h2-11,15,18-19H,12-14H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAIDUHCBNLFXEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CSC(=O)C1=CC=CC=C1)C(=O)N2CC(CC2C(=O)O)SC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30860977
Record name 1-[3-(Benzoylsulfanyl)-2-methylpropanoyl]-4-(phenylsulfanyl)proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30860977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

429.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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